molecular formula C12H14N2O B6625498 N-(cyanomethyl)-N-prop-2-ynylhept-6-ynamide

N-(cyanomethyl)-N-prop-2-ynylhept-6-ynamide

Cat. No. B6625498
M. Wt: 202.25 g/mol
InChI Key: OOTQLWWSRPTFHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyanomethyl)-N-prop-2-ynylhept-6-ynamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as CP-471,474 and is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid-based neurotransmitters that play a crucial role in various physiological processes.

Mechanism of Action

The mechanism of action of CP-471,474 involves the inhibition of N-(cyanomethyl)-N-prop-2-ynylhept-6-ynamide, which results in increased levels of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the brain and peripheral tissues, leading to a wide range of physiological effects.
Biochemical and Physiological Effects:
CP-471,474 has been found to have a number of biochemical and physiological effects. In preclinical models, it has been shown to increase levels of endocannabinoids in the brain and peripheral tissues, leading to analgesic, anxiolytic, and anti-inflammatory effects. Additionally, it has been found to reduce inflammation in the gut and improve gut motility.

Advantages and Limitations for Lab Experiments

One of the major advantages of CP-471,474 is its potency and selectivity for N-(cyanomethyl)-N-prop-2-ynylhept-6-ynamide. This makes it a valuable tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of using CP-471,474 in lab experiments is its potential to interact with other enzymes and receptors, leading to off-target effects.

Future Directions

There are several future directions for research on CP-471,474. One area of interest is the potential use of this compound in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further investigation is needed to understand the long-term effects of CP-471,474 on endocannabinoid signaling and the potential for tolerance and dependence. Finally, there is a need for the development of more potent and selective N-(cyanomethyl)-N-prop-2-ynylhept-6-ynamide inhibitors for use in both preclinical and clinical research.

Synthesis Methods

CP-471,474 can be synthesized using a multi-step process that involves the reaction of propargyl bromide with hept-6-ynoic acid, followed by the reaction of the resulting compound with cyanomethyl magnesium bromide. The final product is obtained after purification using column chromatography.

Scientific Research Applications

CP-471,474 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and anti-inflammatory effects in preclinical models. Additionally, it has been found to be effective in the treatment of neuropathic pain, anxiety disorders, and inflammatory bowel disease.

properties

IUPAC Name

N-(cyanomethyl)-N-prop-2-ynylhept-6-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-3-5-6-7-8-12(15)14(10-4-2)11-9-13/h1-2H,5-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTQLWWSRPTFHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCC(=O)N(CC#C)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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